3-Epidigitoxigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Epi-digitoxigenin is a triterpene compound isolated from the leaves and stems of Plumeria frangipani . . This compound is a stereoisomer of digitoxigenin, differing in the configuration at the C3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-digitoxigenin involves several steps. One method includes the reaction of digitoxigenin with trifluoromethanesulfonic anhydride in pyridine, resulting in a mixture of derivatives. This mixture is then treated with osmium tetroxide in the presence of 4-methylmorpholine-4-oxide to yield the desired 3-epi-digitoxigenin .
Industrial Production Methods: Industrial production of 3-epi-digitoxigenin can involve biotransformation processes using cell cultures of plants such as Strophanthus amboensis and Panax ginseng . These biotransformation methods are advantageous due to their specificity and efficiency in producing the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions: 3-Epi-digitoxigenin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like osmium tetroxide.
Reduction: Lithium tri-tert-butoxyaluminum hydride in tetrahydrofuran is used for reduction reactions.
Substitution: Trifluoromethanesulfonic anhydride in pyridine is used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and acetylated derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-Epi-digitoxigenin has a wide range of applications in scientific research:
Mechanism of Action
3-Epi-digitoxigenin exerts its effects primarily by inhibiting the Na+,K±ATPase enzyme . This inhibition disrupts the ion balance within cells, leading to increased intracellular calcium levels, which enhances cardiac contractility. The molecular targets include the alpha subunit of the Na+,K±ATPase enzyme, and the pathways involved are related to ion transport and cellular signaling .
Comparison with Similar Compounds
- Digitoxigenin
- Digoxigenin
- Gitoxigenin
- Uzarigenin
Comparison: 3-Epi-digitoxigenin is unique due to its specific stereochemistry at the C3 position, which can influence its biological activity and binding affinity to Na+,K±ATPase . Compared to digitoxigenin, 3-epi-digitoxigenin has different pharmacokinetic properties and may exhibit distinct therapeutic effects .
Properties
CAS No. |
545-52-8 |
---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[(3R,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16-,17-,18+,19-,21+,22-,23+/m1/s1 |
InChI Key |
XZTUSOXSLKTKJQ-CTZIAKJASA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.